1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride
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Overview
Description
1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its specific stereochemistry and functional groups, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of continuous flow reactors and automated systems to enhance productivity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate hydrochloride include other amino acid derivatives and stereoisomers with comparable functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H12ClNO5 |
---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
dimethyl 2-amino-3-hydroxybutanedioate;hydrochloride |
InChI |
InChI=1S/C6H11NO5.ClH/c1-11-5(9)3(7)4(8)6(10)12-2;/h3-4,8H,7H2,1-2H3;1H |
InChI Key |
XQPVIUIEPXTBRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)O)N.Cl |
Origin of Product |
United States |
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